molecular formula C10H10FNO2 B2370935 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 1823888-00-1

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B2370935
CAS No.: 1823888-00-1
M. Wt: 195.193
InChI Key: KMWOGVSPKWSVJJ-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H10FNO2. It is a derivative of tetrahydroquinoline, featuring a fluorine atom at the 6th position and a carboxylic acid group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the fluorination of tetrahydroquinoline derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both the fluorine atom and the tetrahydroquinoline structure. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications .

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h4-5,12H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWOGVSPKWSVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)C(=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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